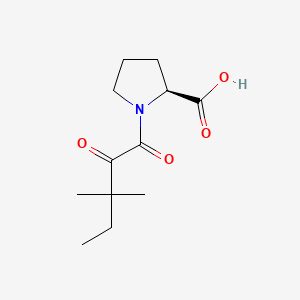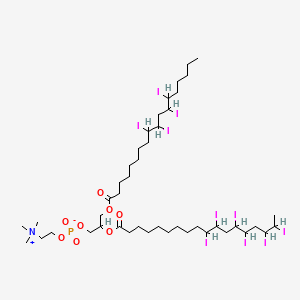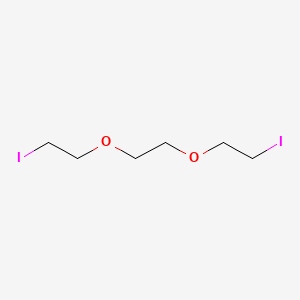
GPI-1485
Übersicht
Beschreibung
GPI 1485 is a product candidate that belongs to a class of small molecule compounds called neuroimmunophilin ligands. In preclinical experiments, neuroimmunophilin ligands have been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves. GPI 1485 is being studied in phase 2 clinical trials for the treatment of Parkinson's disease and post-prostatectomy erectile dysfunction and in pre-clinical development for HIV related dementia and neuropathy.
Wissenschaftliche Forschungsanwendungen
Neuroprotektion bei Parkinson-Krankheit
GPI-1485 wurde auf seine potenziellen neuroprotektiven Wirkungen bei der Parkinson-Krankheit (PD) untersucht. Es wird angenommen, dass es geschädigte Nerven repariert und regeneriert, was bei der Verlangsamung des Fortschreitens der PD hilfreich sein könnte. Es wurden klinische Studien durchgeführt, um seine Wirksamkeit zu beurteilen und zu ermitteln, ob es sich lohnt, die Verbindung in zukünftigen Phase-III-Studien zu untersuchen .
Nervenregeneration
Als Neuroimmunophilin-Ligand hat sich this compound in präklinischen Experimenten vielversprechend gezeigt, da es in der Lage ist, geschädigte Nerven zu reparieren und zu regenerieren, ohne normale, gesunde Nerven zu beeinträchtigen. Diese Eigenschaft könnte Anwendungen bei verschiedenen neurologischen Erkrankungen haben, bei denen Nervenschäden ein Schlüsselfaktor sind .
Antioxidative Eigenschaften
Obwohl nicht vollständig geklärt, deuten Studien darauf hin, dass Neuroimmunophilin-Liganden wie this compound dopaminerge Neuronen im Gehirn durch Mechanismen schützen können, die neurotrophe Faktoren oder Glutathion beinhalten, die mit antioxidativen Eigenschaften verbunden sind. Dies könnte Auswirkungen auf therapeutische Strategien bei neurodegenerativen Erkrankungen haben .
Wirkmechanismus
Target of Action
GPI-1485, also known as (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, primarily targets the Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein is a member of the immunophilin protein family, which play a role in immunoregulation and basic cellular processes involving protein folding and trafficking .
Mode of Action
This compound belongs to a class of small molecule compounds called neuroimmunophilin ligands . These ligands are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs . The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity .
Biochemical Pathways
It is known that neuroimmunophilin ligands like this compound have been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves .
Pharmacokinetics
It is being studied in phase 2 clinical trials for the treatment of parkinson’s disease and post-prostatectomy erectile dysfunction .
Result of Action
This compound has been shown to promote neurofunctional improvement and neural regeneration following stroke . In preclinical experiments, it has been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves .
Action Environment
The action environment of this compound is largely dependent on the physiological conditions of the patient. For instance, in patients with Parkinson’s disease or post-prostatectomy erectile dysfunction, the compound’s action, efficacy, and stability may be influenced by factors such as the severity of the disease, the patient’s overall health status, and the presence of other medications .
Eigenschaften
IUPAC Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPALECPEUVCTL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GPI 1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs. The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity. | |
| Record name | GPI-1485 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
186268-78-0 | |
| Record name | GPI-1485 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GPI-1485 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GPI-1485 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of GPI-1485?
A1: this compound functions as a neuroimmunophilin ligand, specifically targeting FK-506-binding proteins. [] Although its exact downstream effects are not fully elucidated in the provided research, this interaction suggests a potential role in modulating immune responses and potentially influencing neuronal survival and function.
Q2: Was this compound successful in clinical trials for Parkinson's Disease?
A2: The provided research papers don't offer conclusive evidence regarding the efficacy of this compound in treating Parkinson's Disease. A randomized, double-blind, calibrated futility clinical trial was conducted, but the results were inconclusive. [] While the primary outcome measure did not meet the predefined futility criteria, further analysis using different control data raised questions about the initial criteria and highlighted the need for more stringent thresholds in future trials. []
Q3: How was Iometopane used in conjunction with this compound research?
A3: Iometopane, a dopamine imaging agent, was employed in a Phase II clinical trial involving this compound for Parkinson's Disease. [] Researchers utilized Iometopane imaging to assess the effectiveness of this compound at baseline, one year, and two years into the trial, comparing results between patients receiving this compound and those receiving a placebo. [] This imaging technique provided an objective measure of dopamine nerve cell degeneration, a hallmark of Parkinson's Disease, allowing researchers to track potential disease modification by this compound.
Q4: Were there any significant findings regarding the timing of symptomatic treatment in early Parkinson's Disease patients enrolled in the this compound trials?
A4: Interestingly, analysis of two double-blind trials involving this compound revealed that higher baseline impairment and disability, as measured by specific sections of the Unified Parkinson Disease Rating Scale (UPDRS) and the Modified Rankin Scale scores, correlated with a faster need to initiate symptomatic treatment for Parkinson's Disease. [] This finding suggests that these assessment tools might help identify patients who could benefit from earlier intervention, potentially improving their quality of life.
Q5: What were the limitations of the research regarding this compound's efficacy in treating Parkinson's Disease?
A5: Several factors limited definitive conclusions about this compound's efficacy. Firstly, the pre-determined definition of "futility" in the clinical trial was questioned after further data analysis. [] Secondly, Guilford Pharmaceuticals, the company developing this compound, halted further development due to challenges in securing a suitable manufacturer for clinical and commercial supply. [] This decision, based on external factors, curtailed further investigation into the compound's potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














